molecular formula C9H19NO B1471108 3-(2-Methoxyethyl)azepane CAS No. 1566236-20-1

3-(2-Methoxyethyl)azepane

Cat. No. B1471108
CAS RN: 1566236-20-1
M. Wt: 157.25 g/mol
InChI Key: XMXJFWWVIWEVQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .


Molecular Structure Analysis

A complete conformational analysis of the title compounds was performed by quantum mechanics at the B3LYP and the CCSD (T) levels of theory with the triple-zeta quality basis set 6-311+G (d,p) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Methoxyethyl)azepane include its molecular formula (C9H19NO) and molecular weight (157.25 g/mol).

Mechanism of Action

The exact mechanism of action of 3-(2-Methoxyethyl)azepane is not fully understood. However, it is believed to act by binding to specific receptors in the brain, which modulate the activity of neurotransmitters. This results in a reduction in the excitability of neurons, leading to the anticonvulsant activity.
Biochemical and Physiological Effects
This compound has been found to exhibit anticonvulsant activity in animal models. It has also been found to have sedative and anxiolytic effects. These effects are believed to be due to the modulation of neurotransmitter activity in the brain.

Advantages and Limitations for Lab Experiments

The synthesis of 3-(2-Methoxyethyl)azepane is relatively straightforward and can be carried out using standard laboratory equipment. The compound is stable under normal laboratory conditions and can be stored for extended periods without degradation.
However, the compound is not readily available commercially and must be synthesized in the laboratory. This can be time-consuming and may require specialized equipment and expertise.
List of

Future Directions

1. Further studies on the mechanism of action of 3-(2-Methoxyethyl)azepane to better understand its anticonvulsant activity.
2. Development of new synthetic methods for the preparation of this compound and its derivatives.
3. Exploration of the potential of this compound as a drug candidate for the treatment of epilepsy and other neurological disorders.
4. Investigation of the potential of this compound as a ligand in the synthesis of metal complexes for various applications.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety as a drug candidate.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis is relatively straightforward, and it exhibits anticonvulsant, sedative, and anxiolytic effects. Further studies are needed to fully understand its mechanism of action and potential as a drug candidate.

Scientific Research Applications

3-(2-Methoxyethyl)azepane has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of various compounds. It has also been used as a ligand in the synthesis of metal complexes.
In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate. It has been found to exhibit anticonvulsant activity and has been studied for its potential in the treatment of epilepsy.

properties

IUPAC Name

3-(2-methoxyethyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-11-7-5-9-4-2-3-6-10-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXJFWWVIWEVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1566236-20-1
Record name 3-(2-methoxyethyl)azepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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